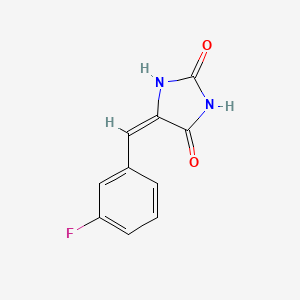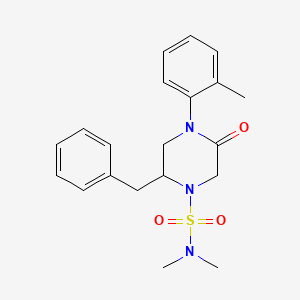![molecular formula C12H11N5O3 B5507597 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles and their derivatives, including 1,2,4- and 1,3,4-oxadiazoles, are of significant interest due to their diverse pharmacological activities and applications in material science. The specific compound "4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine" belongs to this class, suggesting potential in various biochemical and industrial applications.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the oxidative cyclization of hydrazones derived from appropriate aldehydes and hydrazines. For example, a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized using chloramine-T as an oxidant, demonstrating a method that could be applicable to the synthesis of the compound (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is typically confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, the structure of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives was confirmed via NMR and IR, indicating similar analytical approaches could elucidate the structure of the target compound (Ramazani & Rezaei, 2010).
Applications De Recherche Scientifique
Anticancer Properties
Research on derivatives of 1,2,4-oxadiazole, including compounds structurally related to "4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine," highlights their potential anticancer activity. A study demonstrated the design, synthesis, and evaluation of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds exhibited good to moderate anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) using the MTT assay, with etoposide as the standard reference (Yakantham, Sreenivasulu, & Raju, 2019).
Nematocidal Activity
A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group was synthesized, and their nematocidal activities were evaluated. Compounds demonstrated significant activity against Bursaphelenchus xylophilus, a harmful nematode, suggesting their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Mesogenic Properties
A study on the synthesis and characterisation of asymmetrical mesogenic materials based on 2,5-disubstituted-1,3,4-oxadiazole explored new homologous series bearing the 1,3,4-oxadiazole ring with a nitro terminal group. These compounds exhibited different liquid crystalline mesophases, demonstrating the potential of 1,3,4-oxadiazole derivatives in the development of liquid crystal materials (Abboud, Lafta, & Tomi, 2017).
Antimicrobial and Antioxidant Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their biological activities, including antimicrobial and antioxidant properties. A study on Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives revealed efficient antimicrobial, antioxidant, antituberculosis, and anticancer activities. This research showcases the broad spectrum of biological activities that can be targeted by manipulating the structural features of 1,3,4-oxadiazole derivatives (Verma, Saundane, & Meti, 2019).
Orientations Futures
The future research on this compound could involve further exploration of its potential biological activities, based on the known activities of other oxadiazole derivatives . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-2-18-8-6-4-3-5-7(8)12-14-11(17-19-12)9-10(13)16-20-15-9/h3-6H,2H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJHWGZIPMJSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)
![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)


![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)


